2-(2-Methyl-2H-indazol-6-yl)acetic acid is a chemical compound with the molecular formula and a molecular weight of 190.20 g/mol. It is classified as an indazole derivative, which is a bicyclic compound containing nitrogen atoms in its structure. The compound is identified by its CAS number 1780214-93-8. Indazoles are known for their diverse biological activities, making this compound of interest in various scientific fields.
This compound can be sourced from chemical suppliers and is often used in research settings. It falls under the category of organic compounds, specifically heterocyclic compounds, due to the presence of nitrogen in its ring structure. The indazole framework contributes to its potential biological activities, including anti-inflammatory and anticancer properties.
The synthesis of 2-(2-Methyl-2H-indazol-6-yl)acetic acid can be achieved through various methods, often involving the reaction of suitable precursors under specific conditions. One common approach is the nucleophilic substitution reaction involving halogenated indazoles and acetic acid.
The molecular structure of 2-(2-Methyl-2H-indazol-6-yl)acetic acid features a methyl group attached to an indazole ring, with an acetic acid moiety at the second position. The structural representation can be denoted using SMILES notation as CN1C=C2C=CC(CC(=O)O)=CC2=N1
.
The compound can participate in various chemical reactions:
Common reagents used include:
The products formed depend on the specific reagents and conditions used during these reactions.
While specific physical properties such as density and boiling point are not readily available for this compound, it is typically characterized by its solubility in organic solvents and moderate stability under standard laboratory conditions.
2-(2-Methyl-2H-indazol-6-yl)acetic acid has potential applications in medicinal chemistry due to its structural similarity to biologically active compounds. It may serve as a lead compound for developing new pharmaceuticals targeting inflammatory diseases or cancers. Additionally, it could be utilized in synthetic organic chemistry as an intermediate for producing other complex molecules.
CAS No.: 180854-04-0
CAS No.: 22810-67-9
CAS No.: 137592-04-2
CAS No.: 72667-55-1
CAS No.: 137592-03-1
CAS No.: 17581-52-1